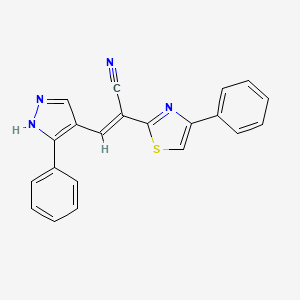

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Descripción general

Descripción

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of pyrazole and thiazole exhibit significant activity against various cancer cell lines. For instance, the compound has been shown to inhibit specific protein kinases involved in tumor proliferation, making it a candidate for developing novel anticancer therapies .

Case Study: Inhibition of Protein Kinases

A study demonstrated that similar compounds could inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in tumor growth and angiogenesis. The dual inhibition mechanism suggests that (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile could be effective in treating proliferative diseases such as tumors .

Antimicrobial Properties

The thiazole moiety in the compound has been linked to antimicrobial activity. Research has shown that thiazole derivatives can exhibit antibacterial effects against various strains of bacteria. A comprehensive study highlighted several synthesized thiazole derivatives that demonstrated moderate to high antibacterial efficacy .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Level |

|---|---|

| 2-(4-methyl piperazine-1-yl)-N-(4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl)acetamide | Moderate |

| 1-(4-Chlorophenyl)thiazol-4-ylium | High |

| 4-(6-amino-3,5-dicyano)thiazole | Significant |

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the application of pyrazole and thiazole derivatives in organic electronics, particularly in OLEDs. The unique electronic properties of these compounds make them suitable for use as emissive materials in OLED devices. The incorporation of this compound in OLED formulations has shown promising results in enhancing device efficiency and stability .

Case Study: Performance in OLEDs

A study conducted on OLED devices incorporating similar pyrazole-thiazole compounds revealed improved luminous efficiency and reduced operating voltage compared to traditional materials. The findings suggest that such compounds could play a significant role in the future development of energy-efficient lighting solutions .

Mecanismo De Acción

The mechanism of action of (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile: Similar structure but with a methyl group on the thiazole ring.

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-oxazol-2-yl)prop-2-enenitrile: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile lies in its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual heterocyclic structure can lead to enhanced biological activity and specificity compared to similar compounds.

Actividad Biológica

The compound (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a member of the pyrazole and thiazole family, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of pyrazole and thiazole have exhibited significant activity against various bacterial strains.

| Compound | Bacterial Strains | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole Derivative A | E. coli, S. aureus | 15 - 20 |

| Thiazole Derivative B | Bacillus subtilis, Pseudomonas aeruginosa | 18 - 22 |

The compound is hypothesized to possess similar antimicrobial effects due to its structural analogies with these derivatives .

2. Anti-inflammatory Activity

Compounds containing pyrazole and thiazole moieties have been reported to exhibit anti-inflammatory effects. For example, studies have shown that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound X | 76% at 1 µM | 86% at 1 µM |

| Compound Y | 61% at 10 µM | 93% at 10 µM |

These findings suggest that this compound may also exert similar anti-inflammatory properties .

3. Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrazoles exhibit cytotoxicity against various cancer cell lines, including breast cancer and prostate cancer cells.

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 (Breast) | 4.19 |

| PC3 (Prostate) | 5.60 |

The compound's structure suggests potential interactions with cellular pathways involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell signaling.

- Receptor Modulation : The compound may interact with specific receptors that regulate inflammation and cell proliferation.

- Oxidative Stress Reduction : The antioxidant properties of related compounds suggest that this compound could mitigate oxidative stress in cells, contributing to its anti-inflammatory and anticancer effects .

Case Studies

A recent study explored the synthesis and biological evaluation of a series of pyrazole derivatives, including those structurally related to (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenythiazol). These derivatives were tested for their efficacy in inhibiting cancer cell lines and showed promising results comparable to standard chemotherapeutics .

Propiedades

IUPAC Name |

(E)-3-(5-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4S/c22-12-17(21-24-19(14-26-21)15-7-3-1-4-8-15)11-18-13-23-25-20(18)16-9-5-2-6-10-16/h1-11,13-14H,(H,23,25)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBJQDNUPHPYIB-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.